Methyl 3-chloro-4-methylcarbanilate

Description

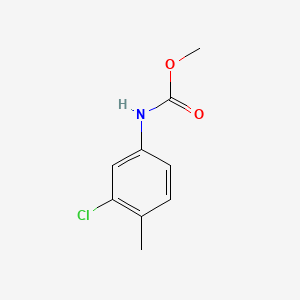

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFKMPDWGGSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176667 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-20-6 | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-methylcarbanilate

This guide provides a comprehensive technical overview of the synthesis of Methyl 3-chloro-4-methylcarbanilate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core synthetic pathway, mechanistic underpinnings, and a detailed, field-tested experimental protocol.

Introduction and Significance

This compound, with the chemical formula C₉H₁₀ClNO₂ and CAS number 22133-20-6, is a carbamate derivative of significant interest in organic synthesis.[1] Carbamates are a crucial class of organic compounds with a wide range of applications, including in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring imparts distinct chemical properties that make it a valuable building block for more complex molecules. Understanding its synthesis is paramount for researchers looking to utilize this compound in their synthetic endeavors.

This guide will focus on the most direct and widely reported method for the preparation of this compound: the reaction of 3-chloro-4-methylaniline with methyl chloroformate. We will explore the rationale behind the selection of reagents, the reaction mechanism, and provide a robust, step-by-step protocol for its successful synthesis and purification.

The Core Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between 3-chloro-4-methylaniline and methyl chloroformate. This reaction is a classic example of carbamate formation from an amine and a chloroformate.

The Reaction

The overall chemical transformation can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

The reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] The removal of HCl from the reaction mixture is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the nitrogen atom of the 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of methyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final carbamate product. The pyridine acts as a scavenger for the liberated proton and the chloride ion, forming pyridinium hydrochloride.

Caption: Simplified mechanism of carbamate formation.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[2]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-chloro-4-methylaniline | 95-74-9 | 141.60 | 10.0 g (0.071 mol) | 1.0 |

| Methyl Chloroformate | 79-22-1 | 94.50 | 8.0 g (0.085 mol) | 1.2 |

| Pyridine | 110-86-1 | 79.10 | 16.7 g (0.212 mol) | 3.0 |

| Chloroform | 67-66-3 | 119.38 | 150 mL | - |

| 5% Hydrochloric Acid (aq) | 7647-01-0 | - | 100 mL | - |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline and 16.7 grams (0.212 moles) of pyridine in 100 mL of chloroform in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.[2]

-

Addition of Reagent: Cool the stirred solution in an ice-water bath to maintain the temperature between 25-30°C. Add 8.0 grams (0.085 moles) of methyl chloroformate dropwise to the solution over a period of 20 minutes.[2]

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at ambient temperature for 16 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel, using an additional 50 mL of chloroform to rinse the flask.[2]

-

Washing: Wash the organic layer sequentially with two 100 mL portions of deionized water, followed by one 100 mL portion of 5% aqueous hydrochloric acid to remove unreacted pyridine and other basic impurities.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a waxy solid residue.[2]

-

Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to obtain pure this compound.[2] The expected melting point of the purified product is 80-81.5°C.[2]

Starting Material: Synthesis of 3-chloro-4-methylaniline

The primary starting material, 3-chloro-4-methylaniline, can be synthesized via the reduction of 2-chloro-4-nitrotoluene.[3] A common method involves using iron powder in the presence of an acid, such as hydrochloric acid, in a suitable solvent.[3]

Safety and Handling Considerations

-

3-chloro-4-methylaniline: This compound is toxic and may be harmful if ingested, inhaled, or absorbed through the skin.[4] It may also be sensitive to prolonged exposure to air and light.[3]

-

Methyl Chloroformate: This reagent is highly toxic, corrosive, and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Chloroform: Chloroform is a suspected carcinogen and should be handled with appropriate precautions.

All steps of this synthesis should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The synthesis of this compound via the reaction of 3-chloro-4-methylaniline with methyl chloroformate is a robust and well-established method. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by following a thorough work-up and purification procedure, high-purity product can be reliably obtained. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully perform this synthesis and utilize the product in their advanced research and development projects.

References

-

PrepChem.com. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

-

Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available from: [Link]

-

Chemsrc. Barban | CAS#:101-27-9. Available from: [Link]

-

Wikipedia. Chlorpropham. Available from: [Link]

-

PubChem - NIH. Chlorpropham | C10H12ClNO2 | CID 2728. Available from: [Link]

- Unknown Source.

-

PubChem - NIH. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. Available from: [Link]

-

ResearchGate. Synthesis of Cellulose Carbamate Derivatives Bearing Phenyl or 4-Methylpheny or 4-Chlorophenyl Groups at 2-and 3-Positions and 3, 5-Dichlorophenyl Group at 6-Position and Their Chiral Recognition as Chiral Packing Materials for High Performance Liquid Chromatography. (2025-08-07). Available from: [Link]_

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

-

PMC - NIH. Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. (2022-02-18). Available from: [Link]

- Google Patents. US6133473A - Synthesis of carbamate compounds.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PrepChem.com. Synthesis of 3-chloro-4-methylphthalic anhydride. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

PubChem - NIH. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405. Available from: [Link]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloro-4-methylcarbanilate

Introduction

Methyl 3-chloro-4-methylcarbanilate is a chemical compound belonging to the carbanilate class. Carbanilates, also known as phenylcarbamates, are a group of organic compounds derived from phenylcarbamic acid. The specific structure of this compound, featuring a chlorinated and methylated phenyl ring, suggests its potential application as a herbicide, similar to other well-known carbanilate herbicides like chlorpropham. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and agrochemical industries.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its unambiguous identification and a summary of its key physical and chemical characteristics.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl N-(3-chloro-4-methylphenyl)carbamate | |

| CAS Number | 22133-20-6 | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| InChI | InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| InChIKey | QURFKMPDWGGSOK-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC)Cl |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 80-81.5 °C | |

| Boiling Point | (Predicted) | - |

| Solubility | (Predicted) | - |

| Vapor Pressure | (Predicted) | - |

| logP | 3.1 (Predicted) |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability in research and potential commercial applications. Understanding its reactivity is key to handling and developing formulations.

Synthesis Protocol

A common and efficient method for the synthesis of carbanilates involves the reaction of an isocyanate with an alcohol, or in this case, the reaction of an aniline with a chloroformate. The following protocol is based on established synthetic methods for this class of compounds.

Reaction Scheme:

Proposed mechanism of action for this compound as a herbicide.

Potential Applications

Based on its structural similarity to other carbanilate herbicides, this compound could potentially be used for:

-

Pre-emergent weed control: Preventing the germination and growth of weed seeds in various crops.

-

Sprout inhibition: Preventing the sprouting of stored crops like potatoes.

Further research and field trials would be necessary to determine its efficacy, crop selectivity, and optimal application rates.

Safety and Toxicology

A thorough understanding of the toxicological profile of a chemical is essential for its safe handling and for assessing its potential environmental and human health impacts. While specific toxicological data for this compound is limited, data from the structurally similar ethyl analog and other carbanilates can provide valuable insights.

Hazard Identification

Based on the Safety Data Sheet for the ethyl analog, ETHYL 3-CHLORO-4-METHYLCARBANILATE, the primary hazard is acute oral toxicity. [1]

-

GHS Classification (inferred): Acute toxicity, Oral (Category 4) - Harmful if swallowed.

First Aid Measures (inferred)

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately.

Ecotoxicology and Environmental Fate

The environmental impact of a potential herbicide is a critical consideration. Carbanilate herbicides can enter the environment through various pathways and have effects on non-target organisms.

-

Environmental Fate: Carbanilate herbicides are generally not persistent in soil but may be more persistent in aquatic systems. They can be subject to photodegradation in water.

-

Ecotoxicity (based on chlorpropham):

-

Birds: Practically non-toxic.

-

Aquatic Organisms: Moderately toxic to fish.

-

Bees: Generally not dangerous when used as recommended.

-

Conclusion

This compound is a carbanilate derivative with a clear synthetic pathway and a high potential for herbicidal activity through the inhibition of mitosis. Its chemical and physical properties are being elucidated, and while specific toxicological data is sparse, inferences from closely related compounds suggest moderate acute oral toxicity. Further research is warranted to fully characterize its biological activity, toxicological profile, and environmental impact to determine its viability as a commercial agrochemical. This guide serves as a foundational resource for researchers and professionals interested in the further study and potential development of this compound.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-chloro-4-methylcarbanilate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Methyl 3-chloro-4-methylcarbanilate, identified by the CAS Number 22133-20-6 , is a substituted aromatic carbanilate of significant interest in synthetic chemistry.[1] Its molecular architecture, featuring a chlorinated and methylated phenyl ring coupled with a methylcarbamate group, makes it a versatile intermediate. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and explores its potential applications as a building block in the development of agrochemicals and as a component in analytical materials crucial for pharmaceutical research. While not an active pharmaceutical ingredient (API) itself, its structural motifs are prevalent in biologically active molecules, underscoring its relevance in the broader field of medicinal chemistry and drug discovery.

The strategic importance of this compound lies in the combination of its functional groups. The carbamate moiety is a key structural motif in numerous approved drugs and is often used as a stable surrogate for peptide bonds in medicinal chemistry.[2] The chloro and methyl substitutions on the aromatic ring provide handles for further chemical modification and can significantly influence the electronic and steric properties of derivative compounds, impacting their biological activity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 22133-20-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₀ClNO₂ | PrepChem[3] |

| Molecular Weight | 199.63 g/mol | PrepChem[3] |

| Appearance | Waxy solid | PrepChem[3] |

| Melting Point | 80 - 81.5 °C | PrepChem[3] |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and hexane. Limited solubility in water. | Ataman Kimya |

Synthesis Pathway and Experimental Protocol

The primary and most direct route for the synthesis of this compound involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. This reaction is a classic example of N-acylation to form a carbamate.

Conceptual Workflow of Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established synthetic method.[3]

-

Reaction Setup:

-

In a suitable reaction vessel equipped with a magnetic stirrer and cooling bath, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline in 100 mL of chloroform.[3]

-

To this stirred solution, add 16.7 grams (0.212 moles) of pyridine. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

-

Reagent Addition:

-

Slowly add 8.0 grams (0.085 moles) of methyl chloroformate dropwise to the reaction mixture over a period of 20 minutes.[3]

-

Causality Insight: The dropwise addition and external cooling are critical to maintain the reaction temperature between 25-30 °C. This control prevents potential side reactions and ensures the selective formation of the desired carbamate.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours to ensure the reaction proceeds to completion.[3]

-

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel, using an additional 50 mL of chloroform to ensure a complete transfer.

-

Wash the organic solution sequentially with two 100 mL portions of water and then with 100 mL of 5% aqueous hydrochloric acid.[3] The acid wash is crucial for removing the excess pyridine.

-

Dry the separated organic layer over anhydrous magnesium sulfate and filter.

-

-

Isolation and Purification:

Potential Applications in Drug Discovery and Development

While this compound is not a therapeutic agent itself, its structural components and derivatives have established roles in agrochemicals and the pharmaceutical industry.

Intermediate for Agrochemicals

The carbanilate scaffold is a well-known feature in many herbicides.[4][5][6] Compounds with similar structures, such as 3,4-Dichlorobenzyl methylcarbamate, are known to act as selective pre-emergence herbicides.[7] The specific substitution pattern on the phenyl ring is crucial for herbicidal activity.[7][8] Therefore, this compound serves as a valuable intermediate for the synthesis and evaluation of new potential herbicides, where the 3-chloro and 4-methyl groups can be systematically varied to optimize activity and crop selectivity.

Building Block for Pharmaceutical Scaffolds

The precursor, 3-chloro-4-methylaniline, is a starting material in the synthesis of various dyes, pigments, and pharmaceuticals. By converting it into the carbamate, the reactivity of the amine is modified, providing a stable intermediate for more complex multi-step syntheses. Carbamate derivatives are known to possess a wide range of biological activities, including antifungal and antimicrobial properties.[9][10][11] This suggests that this compound could be a useful starting point for generating libraries of novel compounds for biological screening.

Component of Chiral Stationary Phases

A significant application of a closely related derivative is in the field of chiral chromatography. Cellulose tris(3-chloro-4-methylphenylcarbamate) is used as a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC).[12][13] These CSPs are highly effective in separating racemic mixtures of compounds, which is a critical step in the development and quality control of chiral drugs.[12] The ability of this specific substitution pattern to impart chiral recognition capabilities highlights its importance in the analytical and preparative aspects of drug development.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. The primary hazards are associated with its precursor, 3-chloro-4-methylaniline, which is harmful if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

In case of exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

References

-

PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, February 7). Herbicides. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Chloro-4-methylaniline, 97%. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

- Google Patents. (n.d.). US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate.

-

Plant and Soil Sciences eLibrary. (n.d.). Herbicide Use History | The Kochia and Dicamba Story. Retrieved from [Link]

-

PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

MDPI. (2024, July 14). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

- JOCPR. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf

-

Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

-

PMC. (2022, February 18). Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. Retrieved from [Link]

-

AgProud. (2024, September 12). The Role of Herbicides in Modern Agriculture: Balancing Efficiency and Environmental Impact. Retrieved from [Link]

-

PubMed. (1965, July 9). 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. Retrieved from [Link]

Sources

- 1. METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. epa.gov [epa.gov]

- 5. Role Of Herbicide Chemicals In Weed Management & Crop Protection [chemicalbull.com]

- 6. The Role of Herbicides in Modern Agriculture: Balancing Efficiency and Environmental Impact [cnagrochem.com]

- 7. 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-chloro-4-methylcarbanilate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methylcarbanilate, also known as methyl N-(3-chloro-4-methylphenyl)carbamate, is a synthetic organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. Furthermore, it delves into the potential applications of this compound, drawing on the well-established herbicidal and insecticidal properties of the N-phenylcarbamate family. This document is intended to serve as a foundational resource for researchers and professionals in drug development and agrochemical science, providing both theoretical insights and practical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological and environmental systems.

| Property | Value | Source |

| IUPAC Name | methyl (3-chloro-4-methylphenyl)carbamate | - |

| CAS Number | 22133-20-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Waxy solid (recrystallized) | [2] |

| Melting Point | 80-81.5 °C | [2] |

Molecular Structure

The molecular structure of this compound features a central carbamate functional group linking a substituted phenyl ring to a methyl ester. The phenyl ring is substituted with a chlorine atom at the meta-position and a methyl group at the para-position relative to the carbamate linkage.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-chloro-4-methylaniline with methyl chloroformate. This reaction is a classic example of carbamate formation from an amine and a chloroformate. The presence of a base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methodologies.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline in 100 mL of chloroform.

-

Addition of Base: To the stirred solution, add 16.7 grams (0.212 moles) of pyridine.

-

Addition of Methyl Chloroformate: Add 8.0 grams (0.085 moles) of methyl chloroformate dropwise over a 20-minute period. Maintain the reaction temperature between 25-30°C using an external cooling bath.

-

Reaction: After the addition is complete, stir the reaction mixture at ambient temperature for 16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform.

-

Wash the organic layer with two 100 mL portions of water.

-

Wash the organic layer with 100 mL of 5% aqueous hydrochloric acid.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.

-

-

Purification: Recrystallize the crude product from a hexane/ethyl acetate solvent system to yield pure this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 199, corresponding to the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Similarly, a predicted ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons (in the range of 120-140 ppm), the methoxy carbon (around 52 ppm), and the methyl carbon on the phenyl ring (around 20 ppm).

Potential Applications and Biological Activity

The N-phenylcarbamate class of compounds is well-known for its potent biological activities, particularly as herbicides and insecticides.[3][4] A patent has specifically mentioned the herbicidal properties of methyl N-(3-chloro-4-methylphenyl) carbamate.[5]

Herbicidal Activity

N-phenylcarbamates, such as propham (isopropyl N-phenylcarbamate), are known to act as mitotic inhibitors in plants.[6] They disrupt the formation of the microtubule spindle apparatus during cell division (mitosis), leading to the cessation of growth, particularly in the meristematic tissues of roots and shoots.[7] This mode of action is especially effective against germinating seeds and seedlings.

Insecticidal Activity

Many carbamate derivatives are potent insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Conclusion

This compound is a readily synthesizable compound with significant potential in the agrochemical sector. Its structural features are consistent with those of known herbicidal and insecticidal agents. The detailed synthesis protocol and characterization information provided in this guide offer a solid foundation for further research into its specific biological activities and the development of novel applications. Future studies should focus on obtaining experimental NMR data for complete structural verification and conducting comprehensive biological assays to quantify its herbicidal and insecticidal efficacy against a range of target species.

References

-

PrepChem. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

- Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609–619.

- U.S. Patent 3,636,079. (1972). Methyl n-(3-chloro-4-bromo phenyl)

- Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic-disrupting herbicides. Weed Science, 39(3), 450-457.

- Anthony, R. G., & Hussey, P. J. (2003). Double-time; a new microtubule-associated protein required for cell plate expansion. The Plant Cell, 15(8), 1735–1743.

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2017). The Relation of Structural Configuration to the Herbicidal Properties and Phytotoxicity of Several Carbamates and Other Chemicals. Weeds. Retrieved from [Link]

Sources

- 1. Methyl carbamate(598-55-0) 1H NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Relation of Structural Configuration to the Herbicidal Properties and Phytotoxicity of Several Carbamates and Other Chemicals | Weeds | Cambridge Core [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl (3-chloro-4-methylphenyl)carbamate

This guide provides an in-depth technical overview of Methyl (3-chloro-4-methylphenyl)carbamate, a compound of interest for chemical synthesis and potential applications in drug discovery. It covers nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its role as a versatile chemical intermediate.

Nomenclature and Chemical Identity

The compound commonly referred to as "Methyl 3-chloro-4-methylcarbanilate" is more precisely identified by its systematic IUPAC name to avoid ambiguity with related structures. Its key identifiers are crucial for accurate sourcing and regulatory compliance.

-

IUPAC Name: methyl N-(3-chloro-4-methylphenyl)carbamate[1]

-

Synonyms: this compound[2]

-

CAS Number: 22133-20-6[2]

These identifiers distinguish it from other related chemicals, such as the herbicide Barban (CAS 101-27-9), which has a different chemical structure.[3][4]

Chemical Structure and Physicochemical Properties

The molecular structure consists of a methyl carbamate group attached to a 3-chloro-4-methylaniline core. This substitution pattern on the aromatic ring significantly influences the molecule's reactivity and physical properties.

Caption: Chemical structure of methyl N-(3-chloro-4-methylphenyl)carbamate.

Physicochemical Data Summary

The following table summarizes key physical and computed properties for the compound.

| Property | Value | Source |

| Molecular Weight | 199.634 g/mol | [2] |

| Monoisotopic Mass | 199.04001 Da | [1] |

| Melting Point | 80 - 81.5 °C | [5] |

| XLogP3 (Predicted) | 3.1 | [1] |

| Appearance | Waxy solid | [5] |

Synthesis and Mechanistic Rationale

Methyl N-(3-chloro-4-methylphenyl)carbamate is typically synthesized via nucleophilic substitution. The most direct and well-documented method involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. An alternative, industrially relevant approach involves the reaction of 3-chloro-4-methylphenyl isocyanate with methanol.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of methyl N-(3-chloro-4-methylphenyl)carbamate.

Detailed Experimental Protocol: Synthesis from 3-chloro-4-methylaniline

This protocol is adapted from a documented laboratory procedure and provides a reliable method for obtaining the target compound.[5]

Materials:

-

3-chloro-4-methylaniline (10.0 g, 0.071 mol)

-

Pyridine (16.7 g, 0.212 mol)

-

Methyl chloroformate (8.0 g, 0.085 mol)

-

Chloroform (150 mL)

-

5% Hydrochloric acid (aq.)

-

Magnesium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, add 3-chloro-4-methylaniline (10.0 g) and chloroform (100 mL). Stir until dissolved. Add pyridine (16.7 g).

-

Reagent Addition: Cool the mixture to maintain a temperature between 25-30 °C. Add methyl chloroformate (8.0 g) dropwise over a 20-minute period.

-

Expert Insight: The use of pyridine is critical. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

-

-

Reaction: Stir the mixture at ambient temperature for 16 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform. Wash the organic solution sequentially with two 100 mL portions of water and one 100 mL portion of 5% aqueous hydrochloric acid.

-

Expert Insight: The HCl wash is a crucial purification step. It removes any unreacted 3-chloro-4-methylaniline and the pyridine base by converting them into their water-soluble hydrochloride salts.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. This will yield a waxy solid residue.

-

Purification: Recrystallize the crude solid from a hexane/ethyl acetate solvent system to yield pure methyl(3-chloro-4-methylphenyl)carbamate (yield ~10.9 g).[5] The final product should have a melting point of 80-81.5 °C.[5]

Applications in Research and Drug Development

While methyl N-(3-chloro-4-methylphenyl)carbamate is not an end-product pharmaceutical itself, its structural motifs are highly relevant in medicinal chemistry and chemical synthesis.

-

Chemical Intermediate: Its primary role is as a building block. The carbamate functional group can be hydrolyzed to reveal the parent amine or participate in further chemical transformations.

-

Scaffold for Drug Discovery: The carbamate group is a key structural feature in numerous approved drugs and is often used to improve stability, modulate biological properties, or act as a prodrug moiety.[6] Carbamates are valued for their ability to act as bioisosteres of amide bonds but with different hydrolytic stability and hydrogen bonding patterns.[6]

-

Role of Chlorine Substitution: The presence of a chlorine atom on the phenyl ring is a common strategy in drug design.[7] Halogenation can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and block metabolic pathways, thereby increasing the drug's half-life.[7]

Given these features, this molecule serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic activity.

Analytical Characterization

To validate the synthesis and confirm the structure of the final product, a combination of standard analytical techniques should be employed.

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (carbonyl) stretching of the carbamate (~1700-1730 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (199.63 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide signals for the aromatic protons, the N-H proton, the methyl group on the ring, and the methyl group of the ester. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions should be based on analogous structures like substituted anilines and isocyanates.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Precursors like 3-chloro-4-methylphenyl isocyanate are toxic by ingestion, inhalation, and skin absorption and are known irritants.[8] The final carbamate product should be handled with similar caution.

-

Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.

Always consult a material-specific SDS when available and perform a thorough risk assessment before handling this chemical.

References

-

CAS No : 101-27-9 | Chemical Name : Barban - Pharmaffiliates. (n.d.). Retrieved January 18, 2026, from [Link]

-

Barban - NIST Chemistry WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of methyl(3-chloro-4-methylphenyl)carbamate - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound - NIST Chemistry WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-Chloro-4-methylphenyl isocyanate | C8H6ClNO - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound (C9H10ClNO2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-chloro-para-tolyl isocyanate, 28479-22-3 - The Good Scents Company. (n.d.). Retrieved January 18, 2026, from [Link]

- US Patent for Synthesis of carbamate compounds. (n.d.).

-

Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- Ilango, K., & Valentina, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Biomedicine & Pharmacotherapy, 110, 849-866.

-

P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-chloro-4-methylphthalic anhydride - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

- T. S. Gontijo, et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1046-1066.

-

3-Chloro-4-methylbenzoic Acid | C8H7ClO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-Chloro-4-methylheptane | C8H17Cl - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- CN Patent for Preparation method of methyl chlorosilane. (n.d.).

Sources

- 1. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [webbook.nist.gov]

- 3. medkoo.com [medkoo.com]

- 4. Barban [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of Methyl 3-chloro-4-methylcarbanilate

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-methylcarbanilate (C₉H₁₀ClNO₂), a compound of interest in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with available spectral data to offer a robust framework for the structural characterization of this and similar N-aryl carbamate molecules. We will delve into the theoretical underpinnings and practical methodologies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind its acquisition and interpretation.

Introduction: The Molecular Blueprint

This compound, with a molecular weight of 199.63 g/mol , is an N-aryl carbamate.[1] Its structure features a 1,2,4-trisubstituted aromatic ring bearing chloro, methyl, and carbamate functional groups. The unambiguous confirmation of this structure is paramount for its application, requiring a multi-faceted spectroscopic approach. While direct, peer-reviewed spectral publications for this specific molecule are scarce[2], we can construct a highly accurate and reliable spectroscopic profile by combining data from public databases with predictive models grounded in the well-established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) allows for a complete assignment.

Expected Proton Environments:

-

Aromatic Protons (H-2, H-5, H-6): The 1,2,4-trisubstituted pattern of the benzene ring will give rise to a complex but interpretable set of signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

H-2: This proton is ortho to the carbamate group and meta to the chlorine atom. It is expected to appear as a doublet.

-

H-6: This proton is ortho to the chlorine atom and meta to the carbamate group. It will likely be a doublet of doublets due to coupling with both H-5 and H-2 (a small long-range coupling).

-

H-5: This proton is ortho to both the methyl and chloro groups and will appear as a doublet.

-

-

Amine Proton (N-H): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is often found in the δ 6.5-8.5 ppm range. It may undergo deuterium exchange upon addition of D₂O.

-

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically in the δ 3.7-3.9 ppm region.

-

Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are equivalent and will appear as a sharp singlet, generally in the δ 2.2-2.5 ppm range.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | d | 1H | H-2 | Deshielded by adjacent electron-withdrawing carbamate. |

| ~ 7.2 | dd | 1H | H-6 | Influenced by ortho Cl and meta carbamate. |

| ~ 7.1 | d | 1H | H-5 | Shielded relative to other aromatic protons. |

| ~ 6.8 | br s | 1H | N-H | Broad signal due to quadrupole broadening and potential exchange. |

| ~ 3.78 | s | 3H | -OCH₃ | Typical range for methyl ester protons. |

| ~ 2.35 | s | 3H | Ar-CH₃ | Typical range for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.

Expected Carbon Environments:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is highly deshielded and is expected to have a characteristic chemical shift in the δ 150-160 ppm range.[6] This is a key diagnostic peak.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to electronegative atoms (Cl, N) or other groups will be quaternary and have different shifts from the protonated carbons.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the δ 50-60 ppm range.[7]

-

Aromatic Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154 | C=O | Characteristic chemical shift for a carbamate carbonyl group.[6] |

| ~ 138 | C-1 (C-NH) | Quaternary carbon attached to nitrogen. |

| ~ 135 | C-4 (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~ 131 | C-3 (C-Cl) | Quaternary carbon attached to chlorine, deshielded. |

| ~ 130 | C-5 | Protonated aromatic carbon. |

| ~ 122 | C-2 | Protonated aromatic carbon. |

| ~ 120 | C-6 | Protonated aromatic carbon. |

| ~ 52.5 | -OCH₃ | Typical range for a methoxy carbon of an ester/carbamate.[8] |

| ~ 20.5 | Ar-CH₃ | Typical range for an aromatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified solid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.[9][10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also lock onto the residual solvent signal, but TMS provides an absolute reference.[10]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program.

-

Set a spectral width of ~250 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS or residual solvent signal.

Caption: NMR sample preparation and data acquisition workflow.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound, which can be analyzed to confirm key structural features.[1]

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the carbamate and substituted aromatic ring.

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide/carbamate.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[11] Aliphatic C-H stretches from the methyl groups (-CH₃ and -OCH₃) will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=O Stretch: This is one of the most intense and diagnostic peaks in the spectrum. For an N-aryl carbamate, the carbonyl (C=O) stretching vibration is expected in the region of 1700-1740 cm⁻¹.[12][13] Its exact position is sensitive to the electronic effects of the aromatic ring.

-

Aromatic C=C Bends: Medium to strong intensity peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[11]

-

C-O and C-N Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region can be attributed to the C-O and C-N stretching vibrations of the carbamate group.

-

C-Cl Stretch: The C-Cl stretch typically appears as a strong band in the 600-800 cm⁻¹ region.

-

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring gives rise to characteristic C-H OOP bending bands in the 800-900 cm⁻¹ region.

Table 3: Key IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3350 | Medium | N-H Stretch | Carbamate (N-H) |

| 3030 - 3100 | Weak | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (CH₃) |

| ~ 1735 | Strong, Sharp | C=O Stretch | Carbamate Carbonyl |

| 1500 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O / C-N Stretch | Carbamate Linkage |

| ~ 850 | Strong | C-H OOP Bend | 1,2,4-Trisubstituted Ring |

| ~ 750 | Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the final IR spectrum (transmittance vs. wavenumber).

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Data is available from the NIST database (Electron Ionization) and can be predicted for soft ionization techniques like Electrospray Ionization (ESI).[1][2]

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. For C₉H₁₀ClNO₂, the monoisotopic mass is 199.04 Da.[2] A key feature will be the isotopic pattern of chlorine: two peaks, [M]⁺ at m/z 199 and [M+2]⁺ at m/z 201, in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.

-

Fragmentation Pathways: The fragmentation of N-aryl carbamates under EI is well-documented.[14] Key fragmentation steps involve cleavage around the carbamate functionality.

-

Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ → m/z 168. This results from the cleavage of the O-CH₃ bond.

-

Loss of Carbonyl Methoxy (•COOCH₃): [M - 59]⁺ → m/z 140. This corresponds to the cleavage of the N-C bond, yielding the 3-chloro-4-methylaniline radical cation.

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement mechanisms can occur in carbamates.

-

Further Fragmentation: The fragment at m/z 140 can further lose a chlorine atom or a methyl radical.

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Identity |

| 199/201 | [C₉H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) |

| 168/170 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 142/144 | [Cl-C₆H₃(CH₃)-NH₂]⁺ | 3-chloro-4-methylaniline ion |

| 107 | [C₇H₈N]⁺ | Loss of Cl from m/z 142 |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Electrospray Ionization (ESI-MS) (Predicted)

ESI is a soft ionization technique that typically produces protonated molecules or adducts with minimal fragmentation, making it ideal for confirming molecular weight.[15]

-

Protonated Molecule [M+H]⁺: The most abundant ion is expected to be the protonated molecule at m/z 200.047.[2]

-

Sodium Adduct [M+Na]⁺: A sodium adduct is also commonly observed at m/z 222.029.[2]

-

Tandem MS (MS/MS): To gain structural information in ESI, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion (m/z 200) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions often differs from the radical-driven fragmentation in EI.[15][16] Common losses would include neutral molecules like methanol (CH₃OH) or CO₂.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 µg/mL.

-

EI-MS (via GC-MS):

-

Inject the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

-

The ion source is operated in EI mode (typically at 70 eV).

-

The mass analyzer scans a range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

-

ESI-MS (via LC-MS or Direct Infusion):

-

For direct infusion, the sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source is operated in positive ion mode.

-

For MS/MS, the precursor ion ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell with an inert gas (e.g., argon), and the resulting product ions are analyzed in the second mass analyzer.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic N-H and C=O stretches of the carbamate. Finally, mass spectrometry anchors the analysis by confirming the molecular weight and revealing structurally significant fragmentation patterns, with the chlorine isotopic signature serving as a definitive marker. Together, these methods provide a self-validating system for the unambiguous identification and characterization of the target molecule, essential for any research or development application.

References

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

Mass Spectra of Some Carbamate Pesticides | Journal of AOAC INTERNATIONAL. Available at: [Link]

-

This compound (C9H10ClNO2) - PubChemLite. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

Methyl 3-chlorobenzoate NMR data - The Royal Society of Chemistry. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy - ResearchGate. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. Available at: [Link]

-

chemical shift of carbamate : r/OrganicChemistry - Reddit. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Notes on NMR Solvents - University of Wisconsin. Available at: [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed. Available at: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-4-methylaniline(95-74-9) 13C NMR [m.chemicalbook.com]

- 5. 3-Chloro-4-methylaniline(95-74-9) 1H NMR spectrum [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Methyl 3-chloro-4-methylcarbanilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Methyl 3-chloro-4-methylcarbanilate. While not as commercially prominent as its close analog, Chlorpropham, the study of this molecule offers valuable insights into the structure-activity relationships of N-phenylcarbamate herbicides. This document delves into the historical context of its emergence from the broader development of carbamate chemistry, details its synthesis, explores its mechanism of action as a photosynthetic inhibitor, and discusses its place within the evolution of herbicidal agents.

Introduction: The Rise of Carbamate Herbicides

The mid-20th century marked a transformative period in agriculture, largely driven by the advent of synthetic chemical herbicides. Following the development of phenoxyacetic acids like 2,4-D during World War II, the chemical industry rapidly expanded its search for new classes of compounds with selective herbicidal activity. Among the fruitful avenues of research were the carbamates, a class of organic compounds derived from carbamic acid (NH₂COOH).

Initially explored for their insecticidal properties, researchers soon discovered that N-phenylcarbamate derivatives exhibited significant phytotoxicity. This led to the development of a new class of herbicides that would play a crucial role in weed management for decades to come. Isopropyl N-phenylcarbamate (Propham or IPC) was one of the early successes, demonstrating the potential of this chemical family. Further research into halogenated analogs led to the discovery of Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate or CIPC), a highly effective and widely used herbicide and potato sprout inhibitor, first registered in 1962.[1][2] It is within this context of intense research and development of chlorinated phenylcarbamate herbicides that this compound emerged as a subject of scientific investigation.

The Discovery and Developmental History of this compound

While a precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of N-phenylcarbamate herbicides in the post-World War II era. The development of these herbicides was a significant leap in agricultural chemistry, moving beyond the initial discoveries of growth regulator herbicides.[3]

The structural similarity of this compound to the widely successful herbicide Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) suggests that its synthesis and investigation were part of structure-activity relationship (SAR) studies aimed at optimizing the herbicidal efficacy of this chemical class. A US patent filed in the early 1970s makes mention of "methyl N-(3-chloro-4-methylphenyl) carbamate" and notes its "good herbicidal properties," indicating that by this time, its potential as a herbicide was recognized.

The primary focus of this era of herbicide discovery was to systematically modify the core phenylcarbamate structure to understand how changes in the aromatic ring substituents and the alcohol moiety of the ester group affected herbicidal activity, selectivity, and environmental persistence. The exploration of methyl versus isopropyl esters, and the positioning of chloro and methyl groups on the phenyl ring, were logical steps in this systematic approach to developing more effective and selective herbicides.

Synthesis and Chemical Properties

The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of 3-chloro-4-methylaniline with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-4-methylaniline

-

Methyl chloroformate

-

Pyridine

-

Chloroform

-

5% Hydrochloric acid

-

Magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline is prepared in 100 ml of chloroform and stirred.

-

To this solution, 16.7 grams (0.212 mole) of pyridine is added.

-

Methyl chloroformate (8.0 grams, 0.085 mole) is then added dropwise over a 20-minute period, while maintaining the reaction temperature between 25-30°C with external cooling.

-

After the addition is complete, the reaction mixture is stirred at ambient temperature for 16 hours.

-

The reaction mixture is then transferred to a separatory funnel with an additional 50 ml of chloroform.

-

The chloroform solution is washed with two 100 ml portions of water, followed by 100 ml of 5% hydrochloric acid.

-

The organic layer is dried over magnesium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to yield a waxy solid.

-

The crude product is recrystallized from a hexane/ethyl acetate mixture to give purified this compound.

This synthesis yields a product with a melting point of 80-81.5°C.

Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Waxy solid |

| Melting Point | 80-81.5°C |

Mechanism of Herbicidal Action

The herbicidal activity of N-phenylcarbamates, including this compound, is primarily attributed to their ability to inhibit photosynthesis.[4] Specifically, these compounds act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.

Inhibition of Photosystem II

Photosynthesis in plants involves a complex series of reactions that convert light energy into chemical energy. A key component of this process is the electron transport chain, where electrons are passed along a series of protein complexes embedded in the thylakoid membranes of chloroplasts. Photosystem II is the first protein complex in this chain, and it plays a crucial role in splitting water molecules to release electrons, protons, and oxygen.

N-phenylcarbamate herbicides bind to a specific site on the D1 protein of the PSII complex. This binding blocks the flow of electrons from PSII to the next component in the chain, plastoquinone. The interruption of electron flow halts the production of ATP and NADPH, the energy-rich molecules necessary for carbon fixation and ultimately, plant growth. This disruption of energy production leads to a cascade of secondary effects, including the generation of reactive oxygen species that cause cellular damage, ultimately resulting in the death of the plant.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of N-phenylcarbamates is highly dependent on the nature and position of substituents on the phenyl ring, as well as the structure of the alcohol moiety.

-

Phenyl Ring Substitution: The presence of a chlorine atom at the meta-position (position 3) of the phenyl ring, as seen in Chlorpropham and the title compound, is generally associated with high herbicidal activity. The addition of a methyl group at the para-position (position 4) further modulates this activity. These substitutions influence the electronic and steric properties of the molecule, affecting its ability to bind to the target site on the D1 protein.

-

Alcohol Moiety: The nature of the alcohol-derived portion of the carbamate ester also plays a significant role. While the isopropyl ester (Chlorpropham) became the more commercially successful variant, the methyl ester (this compound) also demonstrates potent herbicidal properties. The size and lipophilicity of this group can affect the compound's uptake, translocation within the plant, and its fit within the binding pocket of the target enzyme.

Applications and Toxicological Profile

While Chlorpropham found widespread use as a selective pre- and post-emergence herbicide for controlling annual grasses and some broadleaf weeds, and notably as a potato sprout inhibitor, the specific applications of this compound are not well-documented in commercial agriculture.[1][5] Its primary significance appears to be within the realm of research and development, contributing to the broader understanding of carbanilate herbicides.

The toxicological profile of this compound is not as extensively studied as that of Chlorpropham. However, based on its structural similarity, it can be inferred that it would exhibit a generally low acute toxicity profile. For Chlorpropham, long-term exposure to high doses has been linked to effects on body weight and hematological parameters.[5]

Conclusion

The story of this compound is emblematic of the systematic and iterative process of chemical discovery in the mid-20th century. While it may not have achieved the commercial success of its close relative, Chlorpropham, its existence and study were crucial in delineating the structure-activity relationships that govern the efficacy of N-phenylcarbamate herbicides. As the agricultural industry continues to face challenges of weed resistance and environmental concerns, the historical lessons from the development of compounds like this compound remain relevant for the rational design of new, more effective, and safer crop protection agents.

References

- Unraveling the Herbicidal Potential of N-Phenylcarbamate Analogs: A Structure-Activity Relationship Guide. (n.d.). BenchChem.

- Use of CIPC as a potato sprout suppressant: health and environmental concerns and future options. (n.d.). Quality Assurance and Safety of Crops & Foods.

- IL47401A - Herbicidal compositions containing chlorophenoxy-phenoxy propionic acids or esters thereof and(3-methoxycarbonylamino) phenyl n-(3'-methylphenyl)carbamate - Google Patents. (n.d.).

- EP0065372A1 - Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds - Google Patents. (n.d.).

- US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate - Google Patents. (n.d.).

-

Agent Orange - Wikipedia. (n.d.). Retrieved from [Link]

-

Chlorpropham - Wikipedia. (n.d.). Retrieved from [Link]

- Action of Isopropyl N-Phenyl Carbamate Under Various Conditions. (1953). Weeds, 2(3), 169-177.

- Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. (n.d.). PMC.

- Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. (2002). Pest Management Science, 58(12), 1175-1186.

-

Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem. (n.d.). Retrieved from [Link]

- Canadian researchers discover eco-friendly solution for potato sprouting. (2023, July 24).

-

BEAD Chemical Profile for Registration Review: Chlorpropham (018301). (n.d.). Regulations.gov. Retrieved from [Link]

- Chlorpropham Chemical Review Report. (1997). Australian Pesticides and Veterinary Medicines Authority.

- Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. (n.d.). PMC.

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.).

- WO1984001380A1 - Production of phenyl carbamates - Google Patents. (n.d.).

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

-

Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem. (n.d.). Retrieved from [Link]

- US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents. (n.d.).

- Comparative Efficacy of Herbicides Applied in Wheat and their Residual Effect on the Succeeding Crops. (2019). International Journal of Current Microbiology and Applied Sciences, 8(4), 2456-2464.

- ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. (n.d.). CAMEO Chemicals.

- Comparative efficacy of different herbicides in summer pearlmillet. (2013). Indian Journal of Weed Science, 45(3), 217-218.

- Discovery of (4-Phenyl-4H-1,2,4-triazol-3-yl)methyl Phenylcarbamate as Potent Dual-Inhibitors Targeting Phytoene Desaturase and ζ-Carotene Desaturase. (n.d.). Journal of Agricultural and Food Chemistry.

- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. (n.d.). BenchChem.

- Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. (2013). Agricultural Sciences, 4(5B), 8-12.

- Development of herbicides after 1945. (n.d.). ResearchGate.